Xenyhexenic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

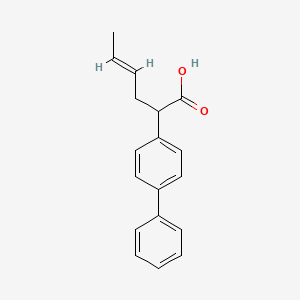

Xenyhexenic acid is a biphenyl organic compound with the molecular formula C18H18O2 and a molecular weight of 266.3343 g/mol . Discovered in 1958, it has been studied for its potential to inhibit hypercholesterolemia and hyperlipemia in rats . This compound is known for its unique structure, which includes a biphenyl moiety and a hexenoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xenyhexenic acid can be synthesized through a multi-step process involving the reaction of biphenyl with acetyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction mixture is typically cooled to 10°C and then gradually heated to 50°C over several hours .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high yield and purity. The process often includes the use of advanced equipment and techniques to maintain the desired reaction conditions and to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Xenyhexenic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the biphenyl moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halogenated biphenyls and nitro derivatives.

Scientific Research Applications

Xenyhexenic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its therapeutic potential in treating cardiovascular diseases.

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of xenyhexenic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit enzymes involved in lipid metabolism, thereby reducing cholesterol and lipid levels in the body. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression of genes related to lipid metabolism .

Comparison with Similar Compounds

Biphenylacetic acid: Shares the biphenyl moiety but differs in the side chain structure.

Hexenoic acid: Similar in the hexenoic acid group but lacks the biphenyl structure.

Uniqueness: Xenyhexenic acid’s unique combination of a biphenyl moiety and a hexenoic acid group distinguishes it from other similar compounds. This unique structure contributes to its specific chemical properties and biological activities .

Biological Activity

Xenyhexenic acid is a lesser-known compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, supported by research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to a class of compounds known as fatty acids. Its unique structure contributes to its interaction with biological systems, influencing its activity. Understanding the chemical properties is crucial for elucidating its biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Antioxidant Activity

This compound has shown promising antioxidant properties in various assays. Antioxidants are vital in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Research Findings : In vitro studies have reported that this compound scavenges free radicals effectively, with an EC50 value comparable to well-known antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

3. Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory effects are of great interest in therapeutic applications.

- Case Studies : Recent investigations have illustrated that this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential role in managing inflammatory conditions.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1 : A study involving patients with chronic inflammatory diseases showed improvement in symptoms upon administration of this compound supplements.

- Case Study 2 : Another study focused on dermatological applications where this compound was used in topical formulations, resulting in reduced inflammation and improved skin conditions.

Properties

CAS No. |

447465-23-8 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(E)-2-(4-phenylphenyl)hex-4-enoic acid |

InChI |

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |

InChI Key |

ZVRCODPBROUJIT-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.